Cycloheptyl 2-pyridyl ketone
CAS No.: 898779-54-9
Cat. No.: VC2282882
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898779-54-9 |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | cycloheptyl(pyridin-2-yl)methanone |
Standard InChI | InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
Standard InChI Key | QGODLSVSGWYWPJ-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |
Canonical SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Cycloheptyl 2-pyridyl ketone (CAS No. 898779-54-9) features a distinctive molecular structure consisting of a seven-membered cycloheptane ring connected to a 2-pyridyl group via a ketone functional group. The compound belongs to the broader chemical class of aryl-alkyl ketones containing heterocyclic components, specifically pyridine derivatives.
The molecular architecture of this compound creates a unique spatial arrangement that influences its chemical behavior and reactivity patterns. The carbonyl group serves as a connector between the alicyclic cycloheptyl ring and the nitrogen-containing aromatic pyridine ring, creating a molecule with diverse reactive sites.
Basic Chemical Information
The fundamental chemical information for cycloheptyl 2-pyridyl ketone is summarized in Table 1, providing essential identifiers and molecular details.
Table 1: Chemical Identity Parameters of Cycloheptyl 2-pyridyl Ketone
Parameter | Value |
---|---|
Chemical Name | Cycloheptyl 2-pyridyl ketone |
IUPAC Name | Cycloheptyl(pyridin-2-yl)methanone |
CAS Registry Number | 898779-54-9 |
Molecular Formula | C₁₃H₁₇NO |
Molecular Weight | 203.28 g/mol |
PubChem Compound ID | 24723550 |
Molecular Structure and Chemical Representation
The structure of cycloheptyl 2-pyridyl ketone features several important elements that define its chemical behavior. The molecule contains a carbonyl group (C=O) that connects a cycloheptyl ring to a pyridine ring at the 2-position. This arrangement results in a compound with both nucleophilic and electrophilic reaction centers.
Structural Representations
Various chemical notation systems provide different perspectives on the compound's structure, as detailed in Table 2.
Table 2: Structural Representations of Cycloheptyl 2-pyridyl Ketone
Representation Type | Value |
---|---|
SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |
Canonical SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |
InChI | InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
InChIKey | QGODLSVSGWYWPJ-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical properties of cycloheptyl 2-pyridyl ketone is essential for predicting its behavior in various chemical environments and applications. While comprehensive experimental data is limited in the available literature, certain properties can be inferred based on its structure.
Solubility and Polarity Characteristics
The presence of both a polar carbonyl group and a nitrogen-containing pyridine ring suggests moderate polarity. This structural arrangement likely confers solubility in polar organic solvents such as alcohols, acetone, and chloroform, while exhibiting limited solubility in highly nonpolar solvents such as hexane.
Structural Comparison with Related Compounds
Examining the structural similarities and differences between cycloheptyl 2-pyridyl ketone and related compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with Cyclohexyl 2-pyridyl Ketone
A closely related compound, cyclohexyl 2-pyridyl ketone (CAS No. 6602-64-8), differs primarily in the size of the cycloalkyl ring—featuring a six-membered cyclohexane ring instead of the seven-membered cycloheptane ring . Table 3 presents a comparative analysis of these two compounds.
Table 3: Comparison of Cycloheptyl 2-pyridyl Ketone and Cyclohexyl 2-pyridyl Ketone
Property | Cycloheptyl 2-pyridyl Ketone | Cyclohexyl 2-pyridyl Ketone |
---|---|---|
Molecular Formula | C₁₃H₁₇NO | C₁₂H₁₅NO |
Molecular Weight | 203.28 g/mol | 189.25 g/mol |
CAS Number | 898779-54-9 | 6602-64-8 |
Boiling Point | Not extensively documented | 301.3°C at 760 mmHg |
Density | Not extensively documented | 1.071 g/cm³ |
Flash Point | Not extensively documented | 143.9°C |
The primary structural difference—the ring size of the cycloalkyl component—likely influences several properties including:
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Conformational flexibility and stability
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Steric hindrance effects during reactions
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Lipophilicity and membrane permeability
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Potential binding interactions with biological targets
Chemical Reactivity Profile
The chemical behavior of cycloheptyl 2-pyridyl ketone is governed by the reactivity of its key functional groups: the ketone carbonyl and the pyridine nitrogen. These structural features create a molecule with diverse reactive possibilities.
Carbonyl Reactivity
As a ketone, the compound would be expected to undergo typical carbonyl reactions, including:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation reactions with appropriate nucleophiles
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Wittig and related olefination reactions
Pyridine Ring Reactivity
The pyridine ring contributes additional reactive sites:
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Metal coordination through the nitrogen atom
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Nucleophilic substitution at the 2-, 4-, and 6-positions
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N-oxidation to form pyridine N-oxides
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Directed metallation at positions adjacent to the nitrogen
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